(2-Amino-4-(trifluoromethyl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

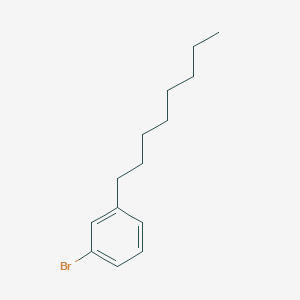

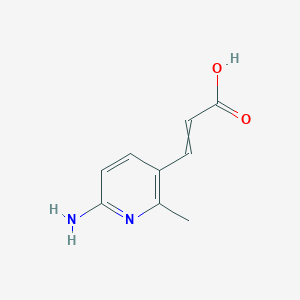

“(2-Amino-4-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF3NO2 . It has a molecular weight of 204.94 .

Synthesis Analysis

Boronic acids, including “(2-Amino-4-(trifluoromethyl)phenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They can be used in Suzuki-coupling reactions to prepare aryl or heteroaryl derivatives . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The InChI code for “(2-Amino-4-(trifluoromethyl)phenyl)boronic acid” is 1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis

Boronic acids, such as “(2-Amino-4-(trifluoromethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be used in the synthesis of biologically active molecules .Physical And Chemical Properties Analysis

“(2-Amino-4-(trifluoromethyl)phenyl)boronic acid” has a molecular weight of 204.94 . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the search results.Applications De Recherche Scientifique

Catalysis and Synthetic Chemistry

Catalyst for Dehydrative Amidation : (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is an effective catalyst for dehydrative amidation between carboxylic acids and amines, a crucial process in peptide synthesis (Wang, Lu, & Ishihara, 2018).

Protective Groups for Diols : Used as a recoverable and reusable protective agent for diols in organic synthesis, especially in the context of synthesizing highly conjugated natural products with anti-angiogenic activities (Shimada et al., 2018).

Synthesis and Structural Analysis : Applied in the synthesis of new derivatives with potential as multifunctional compounds in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).

Biomedical and Biological Applications

Glucose Sensing Materials : A derivative of this compound has been used in the construction of glucose sensing materials that operate at physiological pH, demonstrating its potential in medical diagnostics (Das et al., 2003).

Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles, including those derived from this compound, show promise as antiviral inhibitors against viruses like Hepatitis C, expanding the scope of its application in biomedicine (Khanal et al., 2013).

Sensors for Homocysteine Detection : Utilized in the design of fluorescence probes for selective and sensitive detection of homocysteine, indicating its potential in biochemical sensing applications (Chu et al., 2019).

Advanced Material Science

Optical Modulation : Phenyl boronic acids, including derivatives of this compound, are integral in the optical modulation of carbon nanotube-based sensors, especially in saccharide recognition, highlighting their role in nanotechnology (Mu et al., 2012).

Electropolymerization : Used in the electropolymerization of boronate-substituted anilines, demonstrating its relevance in creating advanced affinity transducers for sensing applications (Nikitina et al., 2015).

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving “(2-Amino-4-(trifluoromethyl)phenyl)boronic acid” and similar compounds.

Propriétés

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJXLOGOMVYKIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4-(trifluoromethyl)phenyl)boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)